7-Nitrosoquinolin-8-ol
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Overview
Description
7-Nitrosoquinolin-8-ol: is a heterocyclic compound derived from quinoline It features a nitroso group (-NO) at the 7th position and a hydroxyl group (-OH) at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitrosoquinolin-8-ol can be synthesized through the nitrosation of quinolin-8-ol. The process involves treating a solution of quinolin-8-ol in concentrated hydrochloric acid and water with sodium nitrite at low temperatures (0-4°C) in an ice-salt bath . This reaction yields this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with potential scaling up. The key factors in industrial production would include maintaining low temperatures and using high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrosoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-nitroquinolin-8-ol using concentrated nitric acid.
Reduction: The nitroso group can be reduced to an amino group, forming 7-aminoquinolin-8-ol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid at moderate temperatures (around 17°C).
Reduction: Hydrazine hydrate over palladium on carbon (Pd/C) catalyst.
Substitution: Primary aliphatic amines for amination reactions.
Major Products:
Oxidation: 7-nitroquinolin-8-ol.
Reduction: 7-aminoquinolin-8-ol.
Substitution: N-substituted 7-nitrosoquinolin-8-amines.
Scientific Research Applications
7-Nitrosoquinolin-8-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-nitrosoquinolin-8-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Nitrosoquinolin-8-ol: Similar structure but with the nitroso group at the 5th position.
Quinolin-8-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Nitrosoquinolin-8-ol is unique due to the specific positioning of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
26015-96-3 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O2/c12-9-7(11-13)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
GNMUXVLTDRNUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N=O)O)N=C1 |
Origin of Product |
United States |
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